molecular formula C11H12N2O2S2 B7570704 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid

3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid

Cat. No. B7570704
M. Wt: 268.4 g/mol
InChI Key: YULBBYFCOJFLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid, also known as MTMTH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTMTH belongs to the class of thiazole-containing compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid is not fully understood. However, it has been proposed that 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression. Additionally, 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has been shown to possess significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. Additionally, 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also some limitations to using 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid. One potential direction is to further investigate its mechanism of action to better understand how it exerts its antitumor and anti-inflammatory activities. Additionally, more studies are needed to evaluate its potential toxicity and side effects. Further studies are also needed to evaluate its efficacy in animal models and in clinical trials. Finally, there is a need to develop more potent and selective derivatives of 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid that could be used as potential therapeutic agents.

Synthesis Methods

3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine and 4-methyl-1,3-thiazole to obtain the intermediate product, which is further reacted with formaldehyde to produce the final product, 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid.

Scientific Research Applications

3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[[methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-13(5-9-6-16-7-12-9)4-8-2-3-17-10(8)11(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULBBYFCOJFLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(SC=C1)C(=O)O)CC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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